molecular formula C17H15F3N2O3S B15288537 1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt CAS No. 68959-22-8

1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt

Cat. No.: B15288537
CAS No.: 68959-22-8
M. Wt: 384.4 g/mol
InChI Key: KGIXTUWNRFHNHG-UHFFFAOYSA-N
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Description

1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazolium core with multiple substituents, including a sulfophenyl group and a trifluoromethyl group, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dimethyl, sulfophenyl, and trifluoromethyl groups through various substitution reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a catalyst in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique substituents allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Compared to other benzimidazolium derivatives, 1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt stands out due to its unique combination of substituents. Similar compounds include:

  • 1H-Benzimidazolium, 1,2-dimethyl-3-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-, inner salt
  • 1H-Benzimidazolium, 1,2-dimethyl-3-[(4-nitrophenyl)methyl]-5-(trifluoromethyl)-, inner salt These compounds share the benzimidazolium core but differ in the nature of their substituents, leading to variations in their chemical behavior and applications.

Properties

CAS No.

68959-22-8

Molecular Formula

C17H15F3N2O3S

Molecular Weight

384.4 g/mol

IUPAC Name

4-[[2,3-dimethyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzenesulfonate

InChI

InChI=1S/C17H15F3N2O3S/c1-11-21(2)15-8-5-13(17(18,19)20)9-16(15)22(11)10-12-3-6-14(7-4-12)26(23,24)25/h3-9H,10H2,1-2H3

InChI Key

KGIXTUWNRFHNHG-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=C(N1CC3=CC=C(C=C3)S(=O)(=O)[O-])C=C(C=C2)C(F)(F)F)C

Origin of Product

United States

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